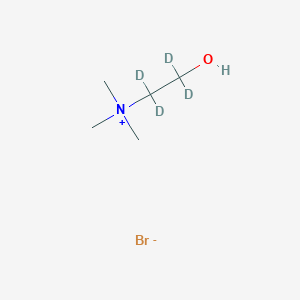

Choline-1,1,2,2-d4 bromide

概要

説明

Choline-1,1,2,2-d4 bromide is a deuterated form of choline bromide, where the hydrogen atoms at positions 1 and 2 on the ethyl group are replaced with deuterium. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Choline-1,1,2,2-d4 bromide typically involves the reaction of deuterated ethanol with trimethylamine, followed by the addition of hydrobromic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete substitution of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethanol and advanced purification techniques to achieve the desired isotopic purity .

化学反応の分析

Types of Reactions: Choline-1,1,2,2-d4 bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction Reactions: The compound can be reduced to form simpler deuterated compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products:

Substitution Reactions: Products include deuterated quaternary ammonium salts.

Oxidation Reactions: Products include deuterated aldehydes and ketones.

Reduction Reactions: Products include simpler deuterated alcohols.

科学的研究の応用

Chemistry

Choline-1,1,2,2-d4 bromide is utilized as a tracer in various chemical reactions and kinetic studies. Its deuterium labeling allows researchers to track reaction mechanisms with precision.

Key Reactions:

- Substitution Reactions : The bromide ion can be replaced by other nucleophiles.

- Oxidation Reactions : The hydroxyl group can be oxidized to form aldehydes or ketones.

- Reduction Reactions : It can be reduced to yield simpler deuterated compounds.

| Type of Reaction | Common Reagents | Products |

|---|---|---|

| Substitution | Sodium hydroxide | Deuterated quaternary ammonium salts |

| Oxidation | Potassium permanganate | Deuterated aldehydes and ketones |

| Reduction | Hydrogen gas (Pd catalyst) | Simpler deuterated alcohols |

Biology

In biological research, this compound is instrumental in studying metabolic pathways involving choline. It helps elucidate the dynamics of acetylcholine synthesis and degradation due to its role as a precursor.

Case Study Example:

A study investigating the metabolism of choline in neuronal cells used this compound to trace the incorporation of deuterium into acetylcholine. This provided insights into the kinetics of neurotransmitter release and recycling.

Medicine

In the medical field, this compound is being explored for developing deuterated drugs that exhibit improved pharmacokinetic properties. The presence of deuterium can enhance metabolic stability and reduce clearance rates.

Research Findings:

Recent studies have shown that deuterated drugs can lead to prolonged therapeutic effects with potentially fewer side effects due to slower metabolism. For instance, a clinical trial investigated a deuterated analog of an existing medication using this compound as a tracer to monitor drug metabolism.

Industry

This compound is also applied in industrial settings for producing stable isotopes used in various applications such as analytical chemistry and environmental studies. Its isotopic labeling is crucial for developing reference materials and standards.

作用機序

Choline-1,1,2,2-d4 bromide exerts its effects primarily through its role as a precursor to acetylcholine. Acetylcholine is a neurotransmitter involved in various physiological processes, including muscle contraction and memory function. The deuterium labeling allows for detailed studies of these processes by providing a distinct isotopic signature .

類似化合物との比較

Choline chloride-1,1,2,2-d4: Similar structure but with chloride instead of bromide.

Choline-d13 bromide: Contains additional deuterium atoms on the methyl groups.

Choline bromide: Non-deuterated form of the compound.

Uniqueness: Choline-1,1,2,2-d4 bromide is unique due to its specific deuterium labeling, which provides distinct advantages in isotopic studies. This labeling allows for more precise tracking and analysis in various scientific applications compared to its non-deuterated counterparts .

生物活性

Choline-1,1,2,2-d4 bromide is a deuterated form of choline, a quaternary ammonium compound that plays a crucial role in various biological processes, including neurotransmission and lipid metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications in clinical settings.

- Chemical Name : Trimethyl-(1,1,2,2-tetradeuterio-2-hydroxy-ethyl)ammonium bromide

- CAS Number : 285979-69-3

- Molecular Formula : CHDNO·Br

- Molecular Weight : 188.09941 g/mol

- Purity : >95% .

Choline functions primarily as a precursor to acetylcholine (ACh), a neurotransmitter essential for muscle activation and cognitive functions. The deuteration in this compound may alter its metabolic stability and enzymatic interactions compared to non-deuterated choline forms.

Enzymatic Interactions

Choline is metabolized by choline oxidase into betaine and hydrogen peroxide. Studies indicate that deuterated choline derivatives exhibit enhanced stability against enzymatic degradation due to the kinetic isotope effect associated with deuterium . This increased stability could potentially lead to improved bioavailability and prolonged action within biological systems.

Neurotransmission

Choline is integral to the synthesis of phosphatidylcholine and sphingomyelin, key components of cell membranes. It also contributes to the production of ACh in cholinergic neurons. Research has shown that increased choline availability can enhance cognitive functions and memory .

Clinical Implications

Recent studies have highlighted the potential of choline radiotracers in imaging techniques such as PET scans. For instance, the radiotracer [^18F]D4-FCH demonstrates improved protection against choline oxidase and has been utilized in imaging brain tumors and assessing metabolic changes in cancerous tissues . This suggests that this compound could have applications in both diagnostic and therapeutic contexts.

Imaging in Brain Tumors

A longitudinal study involving a patient with low-grade glioma utilized [^18F]D4-FCH for PET imaging. The study assessed choline metabolism over time and found stable tracer uptake without significant changes over six months. This indicates the potential for using choline-based tracers to monitor tumor progression .

Choline Metabolism and Inflammation

In a cross-sectional study examining dietary choline intake's effects on inflammation markers, higher choline consumption was correlated with lower levels of C-reactive protein and tumor necrosis factor . This highlights the compound's role in modulating inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution in tissues. Its half-life and metabolic pathways are influenced by its quaternary ammonium structure, which typically limits blood-brain barrier permeability but may be altered through deuteration.

Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity with an LD50 greater than 5000 mg/kg in various animal models . However, excessive intake can lead to adverse effects such as fishy body odor and gastrointestinal disturbances .

特性

IUPAC Name |

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCWKVUUIFLXNZ-HGFPCDIYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584461 | |

| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-69-3 | |

| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。